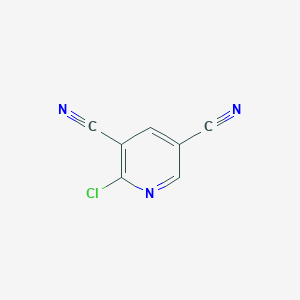

2-Chloropyridine-3,5-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJFCLLYTVUQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450776 | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172208-08-1 | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloropyridine-3,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 2-Chloropyridine-3,5-dicarbonitrile. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, while the vicinal chloro and cyano substituents offer multiple avenues for further chemical modification. This document outlines a robust two-step synthesis, commencing with a multi-component reaction to form the key intermediate, 2-aminopyridine-3,5-dicarbonitrile, followed by a Sandmeyer reaction to introduce the chloro substituent. Detailed experimental protocols, mechanistic insights, and a complete guide to the structural and purity analysis of the final compound are presented. This guide is intended for an audience of researchers, scientists, and professionals in drug development, providing them with the necessary information to synthesize and characterize this promising chemical entity.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of therapeutic agents, with its presence in a wide array of approved drugs.[1] The introduction of multiple, reactive functional groups onto the pyridine ring, such as chloro and cyano moieties, dramatically increases the synthetic utility of the molecule, allowing for its elaboration into more complex structures. Specifically, 2-chloropyridines are valuable intermediates for cross-coupling reactions, while nitriles can be hydrolyzed to carboxylic acids or reduced to amines, providing a gateway to a diverse range of chemical entities. The target molecule, this compound, combines these features, making it a highly attractive building block for the synthesis of novel compounds with potential biological activity.[2]

Proposed Synthetic Pathway

A direct, documented synthesis of this compound is not readily found in the current literature. Therefore, a logical and scientifically sound two-step pathway is proposed, leveraging well-established and reliable chemical transformations. The overall strategy involves the initial construction of a highly functionalized pyridine ring, followed by the strategic introduction of the chloro group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Aminopyridine-3,5-dicarbonitrile

The initial and crucial step is the construction of the pyridine dicarbonitrile core. Multi-component reactions (MCRs) are highly efficient for this purpose, as they allow for the formation of complex molecules from simple precursors in a single step.[3] The proposed synthesis of 2-aminopyridine-3,5-dicarbonitrile is based on adaptations of known procedures for the synthesis of related 2-aminopyridine derivatives from malononitrile.[4][5]

Mechanistic Rationale

The reaction is proposed to proceed through a series of condensation and cyclization reactions. Malononitrile, in the presence of a base (generated from ammonium acetate), can undergo self-condensation or react with an in-situ formed enamine, leading to a Thorpe-Ziegler type cyclization to form the stable pyridine ring. The use of ammonium acetate provides the nitrogen atom for the pyridine ring and also acts as a catalyst.

Caption: Experimental workflow for the synthesis of the intermediate.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malononitrile (2.0 equivalents) and ammonium acetate (1.5 equivalents).

-

Solvent Addition: Add absolute ethanol as the solvent. The typical concentration would be in the range of 0.5-1.0 M with respect to malononitrile.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product. If precipitation is not sufficient, the volume of the solvent can be reduced under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-aminopyridine-3,5-dicarbonitrile.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[6][7] This transformation is particularly well-suited for the synthesis of 2-chloropyridines from their 2-amino counterparts.[8]

Mechanistic Considerations

The reaction proceeds in two distinct stages:

-

Diazotization: The 2-amino group of the pyridine ring is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures (0-5 °C) to form a diazonium salt.[1]

-

Substitution: The diazonium salt is then treated with a copper(I) chloride solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the substitution of the diazonium group with a chloride ion.

Caption: Detailed workflow for the Sandmeyer reaction and purification.

Detailed Experimental Protocol

-

Diazotization:

-

In a flask, dissolve 2-aminopyridine-3,5-dicarbonitrile (1.0 equivalent) in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Add the sodium nitrite solution dropwise to the cooled pyridine solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts will depend on the solvent used but are expected to be in the range of 8.0-9.0 ppm. |

| ¹³C NMR | Seven distinct signals are expected: five for the pyridine ring carbons and two for the nitrile carbons. The carbon bearing the chloro group will be significantly shifted downfield. The nitrile carbons will appear in the 115-120 ppm region. |

| FT-IR | A strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their respective regions. The C-Cl stretch will appear in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

Chromatographic Analysis

| Technique | Purpose |

| TLC | To monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography. |

| HPLC/GC | To determine the purity of the final product. A single, sharp peak is indicative of a pure compound. |

Safety and Handling

-

Malononitrile: Highly toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

-

Hydrochloric Acid: Corrosive. Handle with care, using appropriate PPE.

-

Diazonium Salts: Can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.

-

Copper(I) Chloride: Harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

This technical guide presents a well-reasoned and detailed approach to the synthesis and characterization of this compound. By employing a multi-component reaction to construct the core heterocyclic structure, followed by a classic Sandmeyer reaction, this valuable synthetic intermediate can be obtained. The comprehensive characterization workflow ensures the identity and purity of the final product. This guide provides researchers with a solid foundation for the synthesis of this and related compounds, paving the way for further exploration of their potential applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1, Pyridine. [Link]

- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P

-

Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines - MDPI. [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis - UCHEM. [Link]

-

Deaminative chlorination of aminoheterocycles - PMC. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Publishing. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Diva-portal.org. [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. [Link]

-

Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver. [Link]

-

Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]

-

Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... - ResearchGate. [Link]

-

Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions - Taylor & Francis eBooks. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. [Link]

-

Multicomponent synthesis of 2-aminopyridines 2a-l. - ResearchGate. [Link]

-

One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. [Link]

-

THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH - Revue Roumaine de Chimie -. [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - MDPI. [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed. [Link]

-

Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives | MDPI [mdpi.com]

- 8. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of 2-Chloropyridine-3,5-dicarbonitrile

An In-Depth Technical Guide to the Crystal Structure of Substituted Chloropyridine Dicarbonitriles: A Case Study of 2,6-Dichloropyridine-3,5-dicarbonitrile as a Model for 2-Chloropyridine-3,5-dicarbonitrile

Abstract

Substituted pyridine scaffolds are foundational components in medicinal chemistry and materials science, prized for their roles in constructing novel therapeutics and functional materials.[1][2] Among these, chloropyridine dicarbonitriles represent a class of compounds with significant potential due to the electron-withdrawing properties of their nitrile and chloro substituents, which can facilitate unique intermolecular interactions. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of these compounds. While a definitive single-crystal X-ray structure for this compound is not publicly available, we will conduct an in-depth examination of the closely related analogue, 2,6-Dichloropyridine-3,5-dicarbonitrile . The detailed structural data available for this compound provides an authoritative model for understanding the molecular geometry and supramolecular architecture that researchers can expect from this class of molecules, offering predictive insights for drug development and crystal engineering.[3][4]

Introduction: The Significance of Pyridine Dicarbonitriles

The pyridine ring is a ubiquitous heterocycle in numerous natural products and pharmaceutical agents, including niacin, isoniazid, and sulfapyridine.[5] Its electron-deficient nature, a result of the electronegative nitrogen atom, governs its chemical reactivity and makes it a versatile scaffold.[5] The introduction of cyano (nitrile) and chloro groups dramatically modulates the electronic properties of the ring, enhancing its capacity for specific, non-covalent interactions that are critical for molecular recognition in biological systems and for directing the self-assembly of molecules in the solid state.[4]

Pyridine dicarbonitriles, in particular, have been investigated for a range of applications, from potential therapeutics for prion diseases to the development of novel supramolecular structures.[1][4] A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of materials with desired properties. This guide uses the rigorously characterized crystal structure of 2,6-Dichloropyridine-3,5-dicarbonitrile as a high-fidelity exemplar to illuminate the structural chemistry of this important molecular family.

Synthesis and Crystallization: A Validated Pathway

The generation of high-quality single crystals suitable for X-ray diffraction is the critical first step in structure determination. The synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile is achieved through a reliable, multi-step process, providing a robust and reproducible methodology for researchers.[3][4]

Experimental Protocol: Synthesis

This protocol is adapted from the peer-reviewed synthesis reported by Woiczechowski-Pop, et al. (2010).[3][4]

Step 1: Synthesis of Intermediate 2-amino-6-chloropyridine-3,5-dicarbonitrile

-

Reactant Mixture: In a round-bottom flask, combine malononitrile (2.0 equiv.), triethyl orthoformate (1.0 equiv.), and pyridine (1.0 equiv.).

-

Reflux: Heat the mixture to reflux for 20 minutes.

-

Acidification: Carefully add concentrated HCl at 80°C.

-

Precipitation: Cool the mixture to room temperature and add water (approx. 20 ml) to induce precipitation.

-

Isolation: Collect the precipitate by filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to yield the intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile.[3]

Step 2: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile

-

Reactant Solution: To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1.0 equiv.) and CuCl₂ (1.5 equiv.) in dry acetonitrile (CH₃CN), add isopentyl nitrite (1.5 equiv.).

-

Heating: Heat the mixture at 65°C for 5 hours.

-

Work-up: Acidify the solution to pH 3 with 2N HCl and extract with dichloromethane (CH₂Cl₂). Dry the organic layer with Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography using CH₂Cl₂ as the eluent to yield the final product as a colorless solid.[3][4]

Protocol: Single Crystal Growth

The key to a successful diffraction experiment is the quality of the crystal. The reported method for obtaining diffraction-quality crystals of 2,6-Dichloropyridine-3,5-dicarbonitrile is slow evaporation.[3][4]

-

Dissolution: Prepare a saturated or near-saturated solution of the purified compound in dichloromethane (CH₂Cl₂).

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Harvesting: Once well-formed, colorless block-like crystals appear, carefully harvest them for analysis.

Crystal Structure Analysis of 2,6-Dichloropyridine-3,5-dicarbonitrile

The crystal structure was determined using single-crystal X-ray diffraction, providing precise data on molecular geometry and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the key crystallographic data collected at 297 K using Mo Kα radiation.[3][4]

| Parameter | Value |

| Chemical Formula | C₇HCl₂N₃ |

| Molecular Weight (Mr) | 198.01 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.8473 (9) |

| b (Å) | 12.1307 (15) |

| c (Å) | 19.430 (3) |

| Volume (V) (ų) | 1613.9 (4) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 297 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.067 |

| wR(F²) | 0.133 |

Molecular Geometry

The 2,6-Dichloropyridine-3,5-dicarbonitrile molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.003 Å from the plane of the pyridine ring.[3][4] The nitrile nitrogen atoms exhibit only minor deviations from this plane. This planarity is a critical feature, as it influences how the molecules can stack and interact in the crystal lattice.

Caption: Molecular structure of 2,6-Dichloropyridine-3,5-dicarbonitrile.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not arbitrary; it is directed by a series of specific, non-covalent interactions that create a highly ordered three-dimensional architecture. Two primary interactions govern the assembly:

-

C—H···N Hydrogen Bonds: Molecules are linked into infinite chains running along the b-axis of the unit cell via C—H···N interactions.[3][4] The acidic proton at position 4 of the pyridine ring forms a hydrogen bond with the nitrogen atom of an adjacent pyridine ring.

-

C—Cl···N Halogen Bonds: These chains are further organized into layers parallel to the ab-plane through C—Cl···N interactions.[3][4] The chlorine atoms act as electrophilic "halogen bond donors," interacting with the nitrogen atoms of the nitrile groups on neighboring molecules. This type of interaction is of significant interest in crystal engineering and drug design.

Notably, the pyridine rings in adjacent molecules within the hydrogen-bonded chains are not coplanar, forming a substantial dihedral angle of 56.5°.[3][4] This staggered arrangement prevents strong π–π stacking interactions.

Caption: Logical flow of intermolecular interactions forming the crystal lattice.

Authoritative Protocol: Single-Crystal X-ray Diffraction

The following describes a standard, self-validating workflow for single-crystal X-ray diffraction (XRD) analysis, based on the instrumentation and software used in the reference study.[3][6]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

Instrument: Data is collected on a diffractometer such as a Bruker SMART APEX CCD area-detector.[3]

-

Radiation Source: Monochromatic X-rays (e.g., Mo Kα) are used.

-

Temperature: Data is typically collected at a controlled temperature (e.g., 297 K or a cryogenic 100 K) to minimize thermal vibrations.

-

Data Acquisition: A series of diffraction images (frames) are collected as the crystal is rotated.

-

-

Data Reduction:

-

Software: Programs like SAINT-Plus are used to integrate the raw diffraction spots and apply corrections for factors like polarization and absorption (SADABS).[3] This process yields a list of unique reflections with their intensities.

-

-

Structure Solution and Refinement:

-

Software: The structure is solved and refined using crystallographic software packages like SHELXS97 (for solving) and SHELXL97 (for refinement).[3]

-

Solution: The initial positions of the atoms are determined from the diffraction data (phasing).

-

Refinement: The atomic positions and thermal displacement parameters are adjusted in a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction patterns.

-

-

Validation and Visualization: The final structural model is validated for geometric and crystallographic correctness. Molecular graphics programs like DIAMOND or Mercury are used to visualize the structure and its packing.[3]

Predictive Insights for this compound

Based on the authoritative crystal structure of the dichloro-analogue, we can make expert predictions about the structure of this compound:

-

Molecular Geometry: The molecule is expected to be highly planar, similar to its dichloro counterpart.

-

Intermolecular Interactions: The crucial C—H···N interaction, involving the acidic proton at position 4, would almost certainly be retained, leading to the formation of 1D chains.

-

Packing Polymorphism: The removal of the chlorine atom at position 6 creates asymmetry and removes one potential halogen bond donor site. This has two major implications:

-

The packing efficiency might change, potentially leading to a different crystal system and space group.

-

The remaining C—Cl···N interaction at position 2 would become the dominant directional force linking the 1D chains, but the overall layer structure could be significantly different. The absence of the second halogen bond could allow for other, weaker interactions (like C-H···Nitrile) to play a more prominent role in the final architecture.

-

This structural change increases the likelihood of polymorphism, where the same molecule could crystallize in different forms depending on the crystallization conditions.

-

Conclusion

This technical guide has detailed the synthesis, crystallization, and comprehensive crystal structure analysis of 2,6-Dichloropyridine-3,5-dicarbonitrile, a key representative of the chloropyridine dicarbonitrile family. The molecule's planarity and the interplay of C—H···N hydrogen bonds and C—Cl···N halogen bonds dictate its assembly into a well-defined layered structure. This detailed analysis serves as a robust and authoritative model for predicting the structural properties of the related this compound. For researchers in drug development and materials science, this understanding of supramolecular synthons and packing motifs is essential for the rational design of new molecules with tailored solid-state properties and biological functions.

References

-

Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Basiri, A., et al. (2014). Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics. Journal of Combinatorial Chemistry. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. ResearchGate. Retrieved from [Link]

-

Ma, H.-F., et al. (2007). 2,3,5-Trichloropyridine. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H2ClN3). Retrieved from [Link]

-

Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

-

Nesterov, D. S., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Retrieved from [Link]

-

El-Maghraby, H. H., et al. (2018). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Pereira, M., & Buzzini, P. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]

-

Al-dujaili, A. H., & Al-Karawi, K. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

Sources

- 1. Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic and Structural Elucidation of 2-Chloropyridine-3,5-dicarbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Chloropyridine-3,5-dicarbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are grounded in comparative analysis with structurally related molecules to offer a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with a chlorine atom at the 2-position and two nitrile groups at the 3- and 5-positions. This substitution pattern significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectral data of 2-chloropyridine and related dinitrile-substituted pyridines[1][2][3][4].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the two nitrile groups will cause these protons to be significantly deshielded, appearing at a downfield chemical shift.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.7 | Doublet | ~2.0 |

| H-6 | 8.9 - 9.1 | Doublet | ~2.0 |

The proton at the 6-position is anticipated to be the most deshielded due to the anisotropic effect of the neighboring nitrogen atom and the inductive effect of the chlorine at the 2-position. The small coupling constant is characteristic of a meta-coupling between H-4 and H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The presence of the electron-withdrawing substituents will have a pronounced effect on the chemical shifts of the pyridine ring carbons.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 115 - 117 |

| C-4 | 145 - 147 |

| C-5 | 114 - 116 |

| C-6 | 155 - 157 |

| CN (C-3) | 116 - 118 |

| CN (C-5) | 115 - 117 |

The carbons attached to the electronegative atoms (C-2 and C-6) are expected to be the most downfield. The nitrile carbons will appear in the characteristic region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show strong absorptions corresponding to the C≡N and C-Cl bonds, as well as characteristic pyridine ring vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2230 - 2240 | Strong |

| C=N, C=C (Pyridine ring) | 1550 - 1600 | Medium-Strong |

| C-H (Aromatic) | 3050 - 3100 | Medium |

| C-Cl | 700 - 800 | Strong |

The sharp, strong absorption band for the nitrile groups is a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₂ClN₃), the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 163 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 165 | ~33% |

| [M-Cl]⁺ | 128 | Variable |

| [M-CN]⁺ | 137 | Variable |

The molecular weight of the compound is 163.56 g/mol . The mass spectrum will show a molecular ion peak at m/z 163 for the molecule containing the ³⁵Cl isotope and a smaller peak at m/z 165 for the ³⁷Cl isotope, with a relative intensity of approximately 3:1[5].

Experimental Protocols

Hypothetical Synthesis Workflow

Caption: A plausible synthetic route to this compound.

Step-by-Step Protocol:

-

Diazotization: Dissolve the starting amine (e.g., 2-amino-3,5-dicarbonitrilepyridine) in a suitable acidic medium (e.g., concentrated HCl) and cool to 0-5 °C.

-

Sandmeyer Reaction: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, add a solution of copper(I) chloride (CuCl) to facilitate the substitution of the diazonium group with a chlorine atom.

-

Work-up: Allow the reaction mixture to warm to room temperature and then neutralize it. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

This protocol is a generalized procedure and would require optimization for yield and purity.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and structural analysis of this compound. The presented NMR, IR, and MS data, derived from established principles and comparison with analogous structures, offer a valuable resource for the identification and characterization of this important chemical entity. The outlined synthetic approach provides a practical starting point for its laboratory preparation. As with any predictive data, experimental verification is the ultimate standard for confirmation.

References

- Organic Syntheses Procedure. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- PubChem. (n.d.). 2-Chloropyridine.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). Pyridine, 2-chloro-.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) IR Spectrum.

- ResearchGate. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile.

- PubChem. (n.d.). 2-Chloronicotinonitrile.

- PMC. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile.

- NIST. (n.d.). Pyridine, 2-chloro-.

- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE.

- Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine.

- Benchchem. (n.d.). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

- Google Patents. (n.d.). Preparation of 2,3,5-trichloropyridine.

- ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,3-Dichloropyridine(2402-77-9) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). 2-Chloropyridine 99%.

Sources

An In-depth Technical Guide to 2-Chloropyridine-3,5-dicarbonitrile: A Predictive Analysis

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Chloropyridine-3,5-dicarbonitrile (PubChem CID: 10986579). As a sparsely documented compound with limited available experimental data, this document leverages expert knowledge and data from structurally analogous compounds to offer a robust predictive overview for researchers, chemists, and professionals in drug development. The guide covers predicted physicochemical properties, inferred chemical reactivity, a proposed synthetic pathway, anticipated spectral data, and a thorough safety assessment. Our objective is to provide a foundational resource that enables and accelerates future research and application of this promising heterocyclic building block.

Introduction and Molecular Structure

This compound is a highly functionalized pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its derivatization allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This particular molecule is characterized by three key functional groups: a chloro-substituent at the 2-position and two nitrile groups at the 3- and 5-positions. The chlorine atom at the 2-position is anticipated to be highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the ring nitrogen and the two cyano groups. This positions the molecule as a versatile intermediate for the synthesis of complex, polysubstituted pyridine libraries.

Despite its potential, a thorough review of scientific literature and chemical databases reveals a notable absence of experimental characterization. This guide aims to bridge that gap by providing a predictive, yet scientifically grounded, framework of its core properties.

Molecular Identifiers:

-

Molecular Formula: C₇H₂ClN₃

-

IUPAC Name: this compound

-

PubChem CID: 10986579[1]

-

SMILES: C1=C(C=NC(=C1C#N)Cl)C#N[1]

-

InChI: InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H[1]

-

InChIKey: WBJFCLLYTVUQHD-UHFFFAOYSA-N[1]

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Lacking experimental data, the physicochemical properties of this compound have been estimated using computational models based on its structure. These values are crucial for planning synthetic routes, purification strategies, and formulation development.

| Property | Predicted Value | Notes and Comparative Insights |

| Molecular Weight | 163.56 g/mol | Calculated from the molecular formula C₇H₂ClN₃. |

| Monoisotopic Mass | 162.99373 Da | This is the exact mass used for high-resolution mass spectrometry.[1] |

| Melting Point | 110 - 140 °C (Estimate) | Solid at room temperature. The presence of two polar nitrile groups and the planar structure may lead to strong intermolecular forces and a relatively high melting point compared to 2-chloropyridine (-46 °C).[2] The related 3,5-Dichloro-2-cyanopyridine melts at 98-103 °C.[3] |

| Boiling Point | > 300 °C (Estimate) | Expected to be high due to polarity and molecular weight. Likely to decompose before boiling at atmospheric pressure. |

| LogP (Octanol/Water) | 1.3 | Predicted XlogP value.[1] This suggests moderate lipophilicity, a key parameter in assessing drug-likeness and bioavailability. |

| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its lipophilic character but may show some solubility in polar organic solvents like DMSO, DMF, and acetonitrile. |

| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous dicyano- and chloropyridine compounds.[3] |

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The most significant feature of this molecule is the chlorine atom at the 2-position. The pyridine nitrogen acts as a strong electron-withdrawing group, particularly affecting the ortho (2- and 6-) and para (4-) positions. This effect is powerfully amplified by the two additional electron-withdrawing nitrile groups. Consequently, the C2 carbon is rendered highly electrophilic and susceptible to attack by nucleophiles.[4][5]

This reaction is mechanistically favorable because the aromaticity of the ring is disrupted to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), which is then restored upon the expulsion of the chloride leaving group.[2] A wide variety of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the chloride under relatively mild conditions.[6]

Diagram 2: Representative SNAr Reaction

Caption: General workflow for nucleophilic aromatic substitution.

Reactivity of Nitrile Groups

The nitrile (cyano) groups can undergo various transformations, although they are generally less reactive than the C2-Cl bond towards substitution. Potential reactions include:

-

Hydrolysis: Conversion to carboxylic acids or amides under strong acidic or basic conditions.

-

Reduction: Reduction to primary amines (aminomethyl groups) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cyclization Reactions: The nitrile groups can participate in cycloaddition reactions or act as electrophiles in intramolecular cyclizations to form fused heterocyclic systems, a common strategy in medicinal chemistry.[7][8]

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Amino-4-(aryl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile

This step utilizes a multicomponent reaction, a powerful tool for building molecular complexity in a single operation. This approach is well-documented for creating substituted 2-aminopyridine-3,5-dicarbonitrile scaffolds.[9][10]

Methodology:

-

To a solution of an appropriate aromatic aldehyde (1.0 eq) and malononitrile (2.0 eq) in ethanol, add a catalytic amount of a basic catalyst such as piperidine or sodium benzoate.

-

Stir the mixture at room temperature for 2-4 hours until a precipitate forms.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminopyridine derivative.

Step 2: Deaminative Chlorination (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[11][12][13]

Methodology:

-

Diazotization: Suspend the 2-aminopyridine-3,5-dicarbonitrile derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C (ice-water bath).

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality and Trustworthiness: This two-step protocol is grounded in highly reliable and well-understood organic transformations. The multicomponent reaction in Step 1 provides an efficient entry to the required polysubstituted pyridine core. The Sandmeyer reaction in Step 2 is the definitive method for this type of amino-to-chloro conversion on aromatic rings, offering high yields and predictability.[14] Each step can be monitored by standard techniques like TLC and NMR to validate the transformation.

Predicted Spectral Data

The following spectral characteristics are predicted based on the molecular structure and analysis of similar compounds.

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region.

-

One doublet for the proton at C4.

-

One doublet for the proton at C6.

-

The coupling constant between these two protons (J-coupling) would be small, characteristic of a meta-relationship. The chemical shifts will be downfield (likely > 8.0 ppm) due to the strong deshielding effects of the nitrile groups and the pyridine nitrogen.

-

-

¹³C NMR: Seven distinct carbon signals are expected.

-

Five signals for the pyridine ring carbons, with the C2, C3, and C5 carbons being significantly influenced by their substituents. The C2 carbon bonded to chlorine will appear at a characteristic chemical shift.

-

Two signals for the nitrile carbons, typically appearing in the 115-120 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration.

-

C-Cl stretching vibrations in the 1000-1100 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. The high-resolution mass should correspond to the monoisotopic mass of 162.99373 Da.[1]

-

Safety and Handling

No specific safety data exists for this compound. Therefore, a conservative approach based on analogous compounds is mandatory. Related compounds like 2-chloro-3-cyanopyridine and 3,5-dichloro-2-cyanopyridine are classified as harmful or toxic.[15][16]

Hazard Statements (Anticipated):

Precautionary Measures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a molecule of significant synthetic potential that remains largely unexplored. This guide provides a foundational, predictive framework of its key physical and chemical properties. The high reactivity of the C2-chloro position towards nucleophilic substitution makes it an ideal starting point for constructing diverse molecular libraries.

The immediate future work should focus on the experimental validation of the proposed synthetic route and the full characterization of the compound's properties. Subsequent research can then exploit its reactivity to develop novel compounds for applications in medicinal chemistry, agrochemicals, and materials science.

References

- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(12), 1735-1738.

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 2010, 15(3), 1722-1745.

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4).

- nucleophilic aromatic substitutions - YouTube. (2019, January 19).

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16).

- Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Molecules, 2010, 15(3), 1722-1745.

- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 2021, 11(20), 12247-12267.

- Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h ).

- This compound (C7H2ClN3). PubChemLite.

- 3,5-Dichloropyridine-2-carbonitrile. Chem-Impex.

- 2-Chloropyridine-5-acetonitrile 95 39891-09-3. Sigma-Aldrich.

- 2-Chloropyridine. Wikipedia.

- 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.

- 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003. Biosynth.

- Chloropyridine: Common isomorphs, synthesis, reactions and applic

- Deaminative chlorination of aminoheterocycles.

- Sandmeyer Reaction.

- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry labor

- Sandmeyer reaction. Wikipedia.

- Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal.

- 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 2020, 25(19), 4543.

- Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 2019, 24(20), 3788.

- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022, 19(3), 969-1011.

- ChemDraw | Revvity Signals Software.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Calculating Physiochemical Properties. Cambridge MedChem Consulting.

- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. PubChem.

- 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699. PubChem.

- 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912. PubChem.

- Electronic supplementary inform

- 2-Chloropyridine(109-09-1) 1H NMR spectrum. ChemicalBook.

- 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912 - PubChem.

- 2,6-Dichloropyridine-3,5-dicarbonitrile.

- 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.

- 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum. ChemicalBook.

Sources

- 1. PubChemLite - this compound (C7H2ClN3) [pubchemlite.lcsb.uni.lu]

- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Chloropyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Chloropyridine-3,5-dicarbonitrile, a key heterocyclic building block in medicinal and materials chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthetic lineage is clearly traceable through the development of functionalized pyridines. This guide elucidates the foundational synthesis of the 2-aminopyridine-3,5-dicarbonitrile scaffold and the subsequent, chemically congruent transformation to the 2-chloro derivative via well-established diazotization chemistry. Detailed experimental protocols, reaction mechanisms, and key physical and spectroscopic data are provided for the scientific professional.

Introduction and Significance

This compound is a versatile intermediate characterized by a pyridine ring substituted with a chlorine atom at the 2-position and cyano groups at the 3- and 5-positions. This arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitrile groups and the chloro substituent activates the pyridine ring for nucleophilic substitution, while the nitrile groups themselves can be hydrolyzed, reduced, or converted to other functional moieties. Its derivatives have been explored for their potential in pharmaceuticals and as functional materials.

Historical Synthesis: A Two-Step Narrative

The history of this compound is intrinsically linked to the broader development of polysubstituted pyridines. The synthetic pathway is best understood as a two-stage process: the construction of a dicyanopyridine ring system, followed by the introduction of the 2-chloro substituent.

Foundational Work: The Synthesis of the 2-Amino-3,5-dicarbonitrile Scaffold

The seminal work on the synthesis of the core 2-amino-3,5-dicarbonitrile pyridine scaffold was reported by S. Kambe and coworkers in 1979.[1] Their research detailed a one-pot, three-component reaction that laid the groundwork for accessing this class of compounds. This approach involves the condensation of an aldehyde, malononitrile, and a thiol, catalyzed by a base such as triethylamine.[2]

The causality behind this experimental choice lies in the principles of multicomponent reactions, which offer a highly efficient means to build molecular complexity from simple starting materials in a single operation. The reaction proceeds through a series of tandem reactions, likely initiated by a Knoevenagel condensation of the aldehyde and malononitrile.

Caption: Foundational synthesis of the aminodicyanopyridine scaffold.

While Kambe's original work focused on 6-sulfanyl derivatives, the core principle of using malononitrile to construct the dicyanopyridine ring is the key historical precedent. The analogous synthesis of 2-aminopyridine-3,5-dicarbonitrile would proceed via a similar multicomponent reaction, likely involving precursors that do not introduce a substituent at the 6-position.

Introduction of the 2-Chloro Substituent: The Sandmeyer Reaction

With a viable route to 2-aminopyridine-3,5-dicarbonitrile established, the conversion of the 2-amino group to a 2-chloro group is a classic transformation in aromatic chemistry. The most authoritative and widely used method for this conversion is the Sandmeyer reaction.[3][4][5][6] Discovered by Traugott Sandmeyer in 1884, this reaction provides a robust method for replacing an aromatic amino group with a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[3]

The application of the Sandmeyer reaction to aminopyridines is well-documented. For instance, the synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile is achieved by treating 2-amino-6-chloropyridine-3,5-dicarbonitrile with a nitrite source in the presence of a chloride source and a copper catalyst.[7] This provides a strong, field-proven precedent for the synthesis of the title compound. The reaction proceeds in two main stages:

-

Diazotization: The 2-amino group reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) to form a pyridine-2-diazonium salt. This intermediate is highly reactive as dinitrogen is an excellent leaving group.

-

Substitution: The diazonium salt is then treated with a copper(I) chloride solution. The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. The chlorine atom is then transferred to the pyridine ring, and the catalyst is regenerated.[3]

Caption: The Sandmeyer reaction pathway to the target molecule.

This two-step sequence represents the most logical and historically consistent pathway to this compound, building upon foundational synthetic methodologies in heterocyclic chemistry.

Detailed Experimental Protocols

The following protocols are self-validating systems, representing established and reliable procedures for the synthesis of the precursor and the final product, based on analogous transformations reported in the literature.

Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile (Intermediate)

This protocol is adapted from the synthesis of a structurally similar intermediate.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent).

-

Reflux: Heat the mixture to reflux and maintain for 20 minutes.

-

Acidification: Cool the mixture slightly and carefully add concentrated hydrochloric acid at 80°C.

-

Precipitation: Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid successively with water, ethanol, and diethyl ether to afford the intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, as a solid. The purity can be checked by melting point and NMR.

Synthesis of this compound (via Sandmeyer Reaction)

This protocol is a representative procedure for the Sandmeyer reaction on an aminodicyanopyridine, based on analogous transformations.[7][8]

-

Diazotization:

-

Suspend 2-aminopyridine-3,5-dicarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Copper(I) Chloride Solution:

-

In a separate flask, prepare a solution of copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

-

Substitution:

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

Observe for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Physicochemical and Spectroscopic Data

The following table summarizes key data for this compound and its important precursor.

| Property | This compound | 2-Amino-6-chloropyridine-3,5-dicarbonitrile[9] |

| Molecular Formula | C₇H₂ClN₃ | C₇H₃ClN₄ |

| Molecular Weight | 163.56 g/mol | 178.58 g/mol |

| Appearance | White to off-white solid | Solid |

| CAS Number | 172208-08-1[10] | 51768-01-5 |

| ¹H NMR | δ (ppm) ~8.8 (d), ~8.4 (d) | δ (ppm) ~7.9 (s), ~5.0 (br s, NH₂) |

| ¹³C NMR | Expected signals for pyridine and nitrile carbons | Expected signals for pyridine and nitrile carbons |

| Mass Spec (EI) | m/z 163 (M⁺), 128 (M-Cl) | m/z 178 (M⁺) |

| IR (cm⁻¹) | ~2230 (C≡N), ~1580, 1550 (C=C, C=N) | ~3400, 3300 (NH₂), ~2220 (C≡N) |

Note: Spectroscopic data for this compound is predicted based on its structure and data from analogous compounds as specific primary literature spectra are not widely published.

Applications in Research and Development

The strategic placement of reactive functional groups makes this compound a valuable scaffold in drug discovery and materials science.

-

Medicinal Chemistry: The pyridine core is a common motif in pharmaceuticals. The chloro- and cyano- groups can be displaced or transformed to introduce a variety of side chains, enabling the rapid generation of compound libraries for screening against biological targets.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound serves as an intermediate in the synthesis of novel pesticides and herbicides.[11]

-

Materials Science: The rigid, electron-deficient aromatic system can be incorporated into polymers or organic electronic materials, where its properties can influence conductivity, thermal stability, and optical characteristics.

Conclusion

While the precise moment of its first synthesis is not memorialized in a single landmark publication, the discovery and history of this compound are a clear illustration of the logical progression of synthetic organic chemistry. Its existence is a direct consequence of the development of multicomponent reactions for building heterocyclic scaffolds, pioneered by chemists like S. Kambe, and the application of classic, robust transformations such as the Sandmeyer reaction. This technical guide provides researchers with the historical context, theoretical underpinnings, and practical protocols necessary to utilize this important chemical intermediate in their own research and development endeavors.

References

- Kambe, S., Saito, K., Kishi, H., Sakurai, A., & Midorikawa, H. (1981). Convenient Three-Component Synthesis of 2-Amino-6-sulfanyl-pyridine-3,5-dicarbonitriles. Synthesis, 1981(04), 287–289.

-

PubChem Compound Summary for CID 10986579, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

- Kambe, S., Saito, K., Kishi, H., Sakurai, A., & Midorikawa, H. (1979). A One-Step Synthesis of 4-Oxo-2-thioxopyrimidine Derivatives by the Ternary Condensation of Ethyl Cyanoacetate, Aldehydes, and Thiourea. Synthesis, 1979(04), 287-289.

- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

- Kumar, V., & Jawaria, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137–3165.

- Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.

-

PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Costas-Mora, I., et al. (2021). Deaminative chlorination of aminoheterocycles.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

PubChem Compound Summary for CID 295901, 2-Amino-6-chloropyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Wikipedia contributors. (2023, October 26). 2-Chloropyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-6-chloropyridine-3,5-dicarbonitrile | C7H3ClN4 | CID 295901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 172208-08-1|this compound|BLD Pharm [bldpharm.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Electronic Properties of the Pyridine Ring in 2-Chloropyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a fundamental cornerstone in medicinal chemistry, integral to a vast number of therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and electronic properties, which in turn governs its biological activity, reactivity, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the electronic landscape of 2-Chloropyridine-3,5-dicarbonitrile, a highly functionalized and electron-deficient heterocyclic building block. We will dissect the synergistic electronic contributions of the chloro and dicarbonitrile substituents, detailing their profound impact on the pyridine core's electron density, reactivity, and basicity. This exploration is supported by quantitative data, validated experimental and computational methodologies, and a discussion of the implications for rational drug design and synthetic chemistry.

The Pyridine Core: An Electron-Deficient Heterocycle

The parent pyridine ring is an aromatic heterocycle that is isoelectronic with benzene. However, the replacement of a C-H group with a more electronegative nitrogen atom fundamentally alters the ring's electronic distribution. The nitrogen atom exerts a strong negative inductive effect (-I), withdrawing electron density from the carbon atoms of the ring.[2] This effect, combined with the lone pair of electrons on the nitrogen residing in an sp² hybrid orbital in the plane of the ring (and thus not participating in the aromatic π-system), renders the pyridine ring electron-deficient, or π-deficient, compared to benzene.[2][3] This inherent π-deficiency deactivates the ring towards electrophilic aromatic substitution and simultaneously activates it for nucleophilic attack, a key feature leveraged in synthetic chemistry.

Deconstructing the Substituent Effects in this compound

The electronic character of this compound is dictated by the powerful and cumulative electron-withdrawing nature of its three substituents. Their influence can be understood by dissecting their individual inductive and resonance effects.[1]

-

The 2-Chloro Substituent: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). While it possesses lone pairs that can be donated into the ring via a positive resonance effect (+R), this effect is weak for halogens and is significantly outweighed by the inductive pull, especially from the electron-deficient ortho position (C2).

-

The 3,5-Dicarbonitrile Substituents (-CN): The cyano group is one of the most powerful electron-withdrawing groups (EWGs). It exhibits both a strong negative inductive effect (-I) due to the electronegative nitrogen atom and a potent negative resonance effect (-R), delocalizing the ring's π-electrons onto the cyano nitrogen.[1]

The synergistic combination of these three EWGs drastically reduces the electron density of the pyridine ring, making it exceptionally electrophilic and profoundly influencing its chemical behavior. The nitrogen atom's basicity is severely diminished, and the ring becomes highly susceptible to nucleophilic aromatic substitution.

Quantitative Analysis: Hammett Constants

The Hammett equation provides a quantitative framework for assessing the electronic impact of substituents on an aromatic system.[1][4] The substituent constant, σ, measures the electron-donating or electron-withdrawing nature of a group. A positive σ value signifies an electron-withdrawing group.[1]

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Chloro (-Cl) | para (σp) | +0.23 | Electron-withdrawing |

| meta (σm) | +0.37 | Electron-withdrawing | |

| Cyano (-CN) | para (σp) | +0.66 | Strongly Electron-withdrawing |

| meta (σm) | +0.56 | Strongly Electron-withdrawing | |

| Table 1: Hammett Substituent Constants for Chloro and Cyano Groups. Data sourced from established chemical literature.[5][6] |

The large positive σ values for both the chloro and, particularly, the cyano groups underscore their powerful electron-withdrawing capabilities, which synergize to create the highly electrophilic nature of the this compound ring.

Characterization of Electronic Properties: Methodologies & Protocols

A multi-faceted approach combining computational modeling and empirical experimentation is essential for a thorough characterization of the molecule's electronic properties.

Computational Chemistry: A Predictive Framework

Density Functional Theory (DFT) is a powerful computational tool for predicting electronic structure, molecular orbital energies, and electrostatic potential. These calculations provide invaluable insights into the molecule's reactivity and electronic distribution.

Key Predicted Parameters:

-

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[7] A low-lying LUMO, as is expected for this molecule, indicates a high susceptibility to nucleophilic attack.[8]

-

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution, highlighting electron-rich (red/yellow) and electron-poor (blue) regions. For this compound, a strong positive potential (blue) is anticipated across the pyridine ring.

-

Mulliken or Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom, quantifying the electron withdrawal from the ring carbons and the accumulation of negative charge on the substituent atoms.[5]

Protocol: DFT Calculation for Electronic Properties

-

Structure Optimization:

-

Rationale: To find the lowest energy (most stable) conformation of the molecule.

-

Method: Build the 3D structure of this compound using molecular modeling software. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

-

-

Frequency Calculation:

-

Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies). This is a self-validating step.

-

Method: Perform a frequency calculation at the same level of theory used for optimization.

-

-

Single-Point Energy Calculation:

-

Rationale: To obtain accurate electronic properties for the optimized geometry.

-

Method: Using the optimized coordinates, perform a single-point energy calculation. Request the generation of molecular orbitals (for HOMO/LUMO analysis) and the calculation of atomic charges (NPA is often preferred over Mulliken for stability across basis sets).

-

-

Data Analysis:

-

Rationale: To extract and interpret the computational results.

-

Method: Visualize the HOMO and LUMO orbitals to identify their localization.[10] Generate and view the ESP map. Tabulate the NPA charges to quantify electron distribution.

-

Experimental Validation: Empirical Data

Experimental techniques are crucial for validating computational predictions and providing tangible data on the molecule's behavior.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure a molecule's reduction and oxidation potentials. The reduction potential is directly related to the energy of the LUMO; a more easily reduced compound (less negative reduction potential) has a lower LUMO energy.

Protocol: Cyclic Voltammetry

-

Solution Preparation:

-

Rationale: To create an electrochemically active solution. The supporting electrolyte is essential for conductivity.

-

Method: Dissolve this compound in a suitable solvent (e.g., acetonitrile or DMF) to a concentration of ~1 mM. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Cell Assembly:

-

Rationale: A three-electrode setup is standard for accurate potential measurement.

-

Method: Place the solution in an electrochemical cell equipped with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

-

Deoxygenation:

-

Rationale: Dissolved oxygen is electroactive and can interfere with the measurement.

-